molecular formula C19H14Cl2N6O B2940078 4-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890944-23-7

4-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Número de catálogo: B2940078
Número CAS: 890944-23-7
Peso molecular: 413.26
Clave InChI: CJVLQHLGUHEFRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzohydrazide substituent at position 4 of the pyrimidine ring and a 3-chloro-4-methylphenyl group at position 1 of the pyrazole moiety.

Propiedades

IUPAC Name

4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-2-7-14(8-16(11)21)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-5-13(20)6-4-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVLQHLGUHEFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on substituent variations, physicochemical properties, and reported biological activities.

Table 1: Comparison of Structural and Functional Features

Compound Name Molecular Formula Substituents (Position 1 and 4) Molecular Weight (g/mol) Key Features/Biological Activity Reference ID
4-Chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide Not explicitly given 1: 3-chloro-4-methylphenyl; 4: 4-chlorobenzohydrazide ~375–385 (estimated) Likely kinase inhibition (analog-based)
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide C₂₀H₁₇ClN₆O₂ 1: 3-chloro-4-methylphenyl; 4: 4-methoxybenzohydrazide 408.85 Enhanced solubility (methoxy group)
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide C₁₅H₁₄ClN₇O 1: 3-chloro-4-methylphenyl; 4: acetylhydrazide 362.36 Simplified hydrazide; screening candidate
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₇Cl₂N₅ 1: methyl; 4: chloro; 6: chloromethyl 248.07 Intermediate for disubstituted analogs; antimicrobial activity
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine C₂₃H₂₄ClN₇ 1: 4-chlorobenzyl; 4: piperazine derivative 458.02 CNS-targeting potential (piperazine)
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-cyanophenyl)urea C₂₀H₁₄N₈O₂ 1: pyrazolo[3,4-d]pyrimidin-4-yloxy; 4: urea-linked aryl 406.38 Pan-RAF inhibitor (IC₅₀ < 100 nM)
4-Chloro-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide C₂₄H₁₉ClN₄O Hydrazide linked to substituted pyrazole 414.89 Anticancer screening (structural analog)

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-chlorobenzohydrazide group in the target compound may enhance binding to kinase ATP pockets due to halogen interactions, similar to urea-linked analogs in , which showed potent RAF inhibition .
  • Replacing the chloro group with a methoxy group () improves solubility but may reduce target affinity due to decreased electron-withdrawing effects .

Role of the Pyrazole Moiety :

  • The 3-chloro-4-methylphenyl group at position 1 (common in ) likely contributes to steric bulk and hydrophobic interactions, critical for selectivity in kinase inhibition .
  • Piperazine or piperidine substitutions () introduce basic nitrogen atoms, enhancing CNS penetration or solubility .

Biological Activity Trends: Chloromethyl derivatives () are intermediates for antimicrobial agents, while urea-linked analogs () exhibit nanomolar inhibition of RAF kinases . Acetylhydrazide () simplifies the structure for high-throughput screening, though activity may be reduced compared to benzohydrazides .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (chlorination of pyrimidinones) or (cross-coupling of hydrazides) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.